molecular formula C11H8Cl2N2O B13109091 2-(2,4-Dichlorophenyl)pyrimidine-5-methanol

2-(2,4-Dichlorophenyl)pyrimidine-5-methanol

Cat. No.: B13109091
M. Wt: 255.10 g/mol
InChI Key: SUDQNHDDJRQXPA-UHFFFAOYSA-N
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Description

2-(2,4-Dichlorophenyl)pyrimidine-5-methanol is a chemical compound belonging to the class of pyrimidines It is characterized by the presence of a pyrimidine ring substituted with a 2,4-dichlorophenyl group and a methanol group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Dichlorophenyl)pyrimidine-5-methanol typically involves the reaction of 2,4-dichlorobenzaldehyde with a pyrimidine derivative under specific conditions. One common method includes the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) to facilitate the reaction. The reaction mixture is usually heated to promote the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Dichlorophenyl)pyrimidine-5-methanol can undergo various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of 2-(2,4-Dichlorophenyl)pyrimidine-5-carboxylic acid.

    Reduction: Formation of this compound derivatives.

    Substitution: Formation of various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2,4-Dichlorophenyl)pyrimidine-5-methanol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2,4-Dichlorophenyl)pyrimidine-5-methanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,4-Dichlorophenyl)pyrimidine-5-carboxylic acid
  • 2-(2,4-Dichlorophenyl)pyrimidine-5-amine
  • 2-(2,4-Dichlorophenyl)pyrimidine-5-thiol

Uniqueness

2-(2,4-Dichlorophenyl)pyrimidine-5-methanol is unique due to the presence of the methanol group, which can influence its reactivity and interactions with biological targets

Properties

Molecular Formula

C11H8Cl2N2O

Molecular Weight

255.10 g/mol

IUPAC Name

[2-(2,4-dichlorophenyl)pyrimidin-5-yl]methanol

InChI

InChI=1S/C11H8Cl2N2O/c12-8-1-2-9(10(13)3-8)11-14-4-7(6-16)5-15-11/h1-5,16H,6H2

InChI Key

SUDQNHDDJRQXPA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C2=NC=C(C=N2)CO

Origin of Product

United States

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